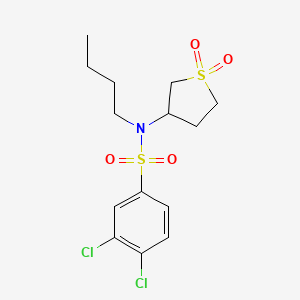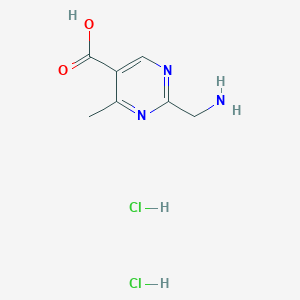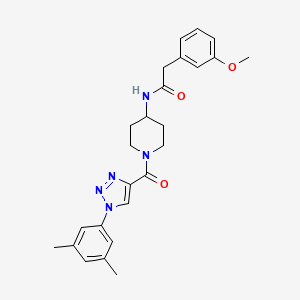
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound characterized by its distinct structure comprising a triazole ring, piperidine ring, and phenyl rings with specific substituents
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction sequence starting from commercially available materials. One common synthetic route involves:
Formation of the triazole ring: : React 3,5-dimethylphenyl azide with an alkyne under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Acylation: : The resulting triazole intermediate is then acylated using piperidine-4-carbonyl chloride under basic conditions to yield the intermediate N-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl amide.
Final coupling: : This intermediate is finally coupled with 3-methoxyphenylacetic acid using standard peptide coupling reagents like EDCI or HATU to afford the target compound.
Industrial Production Methods
For industrial-scale production, the reaction conditions would be optimized for yield and purity. This might involve using flow chemistry to ensure precise control of reaction conditions, thereby enhancing reproducibility and scalability.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions primarily on the piperidine ring and methyl groups.
Reduction: : Selective reduction reactions can modify the triazole ring or carbonyl groups.
Substitution: : Aromatic substitution reactions are possible on the phenyl rings, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.
Reduction: : LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: : Halogenating agents, Friedel-Crafts reagents for aromatic substitutions.
Major Products Formed
The products vary depending on the reaction type, but typically include oxidized derivatives, reduced forms, and substituted phenyl rings.
科学研究应用
The compound has diverse applications:
Chemistry: : Used as a building block in synthetic organic chemistry to develop new molecules.
Biology: : Studied for its potential as a ligand in bio-orthogonal chemistry due to the presence of the triazole ring.
Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of novel materials with unique electronic properties, such as organic light-emitting diodes (OLEDs).
作用机制
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can serve as a pharmacophore, facilitating binding to active sites in proteins. Additionally, the piperidine and phenyl rings can enhance lipophilicity and membrane permeability, aiding in its cellular uptake.
相似化合物的比较
Similar Compounds
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-phenylacetamide
N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide
Highlighting Uniqueness
Compared to similar compounds, N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide offers unique steric and electronic properties due to the specific substituents on the phenyl rings, which can significantly influence its reactivity and biological activity.
This compound's unique combination of structural elements and functional groups underpins its varied applications and highlights its significance in scientific research.
属性
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-17-11-18(2)13-21(12-17)30-16-23(27-28-30)25(32)29-9-7-20(8-10-29)26-24(31)15-19-5-4-6-22(14-19)33-3/h4-6,11-14,16,20H,7-10,15H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOKKZYHFZBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)
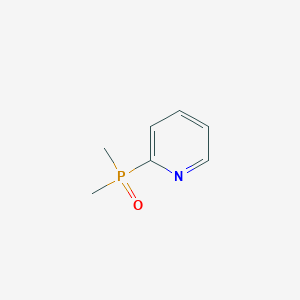
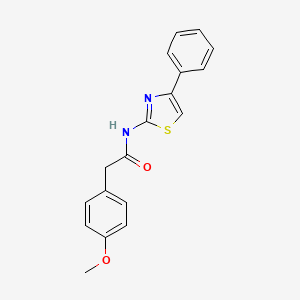
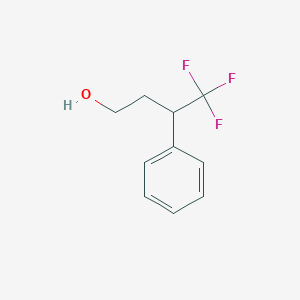
![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)
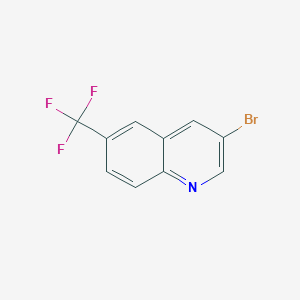
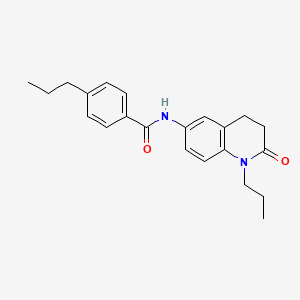
![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
